![molecular formula C11H19N3O B13210041 {1-[2-amino-1-(1H-pyrazol-3-yl)ethyl]cyclopentyl}methanol](/img/structure/B13210041.png)
{1-[2-amino-1-(1H-pyrazol-3-yl)ethyl]cyclopentyl}methanol
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Overview
Description
- Its systematic name reflects its composition: it contains a cyclopentyl ring, an amino group, and a pyrazole moiety.
- This compound has garnered interest due to its potential applications in various fields.
1-[2-amino-1-(1H-pyrazol-3-yl)ethyl]cyclopentylmethanol: is a complex organic compound with a unique structure.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: May have applications in drug design.
Industry: Used in fine chemicals and pharmaceuticals.
Mechanism of Action
- The compound’s mechanism depends on its specific targets.
- It could interact with enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s potential lies in its versatility and applications across different scientific domains
Biological Activity
Introduction
{1-[2-amino-1-(1H-pyrazol-3-yl)ethyl]cyclopentyl}methanol is a complex organic compound notable for its unique structural features, including a cyclopentyl group and a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, analgesic, and antitumor properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C11H16N4O, with a molecular weight of approximately 196.26 g/mol. The presence of the pyrazole ring is significant as it contributes to the compound's interaction with biological targets.
Table 1: Structural Properties
Property | Value |
---|---|
Molecular Formula | C11H16N4O |
Molecular Weight | 196.26 g/mol |
Functional Groups | Amino, Pyrazole, Cyclopentyl |
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor binding. Pyrazole derivatives are known for their diverse pharmacological properties, which are often linked to their interaction with specific biological macromolecules such as proteins and enzymes.
Key Activities:
- Anti-inflammatory : The compound has shown potential in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes.
- Antitumor : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways.
- Analgesic : Its analgesic properties are thought to be mediated through central nervous system pathways.
Study 1: Anti-inflammatory Activity
A study evaluated several pyrazole derivatives for their anti-inflammatory effects. The results indicated that compounds similar to this compound exhibited significant COX-2 inhibition, surpassing the effects of indomethacin in both local and systemic models of inflammation .
Study 2: Antitumor Effects
Research involving cell lines such as MDA-MB-231 demonstrated that treatment with this compound resulted in a notable increase in apoptotic signaling. The compound was shown to induce a five-fold increase in caspase-3 activation compared to control groups .
Table 2: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Anti-inflammatory | COX enzyme inhibition | |
Antitumor | Induction of apoptosis | |
Analgesic | CNS modulation |
Interaction Studies
To further understand the pharmacological effects of this compound, interaction studies utilizing docking simulations and binding assays have been employed. These studies elucidate the compound's mechanism of action at a molecular level, revealing insights into its affinity for various biological targets.
Binding Affinity
The binding affinity of this compound with target proteins was assessed using computational methods. Results indicated strong interactions with key receptors involved in inflammatory pathways, suggesting potential therapeutic applications .
Properties
Molecular Formula |
C11H19N3O |
---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
[1-[2-amino-1-(1H-pyrazol-5-yl)ethyl]cyclopentyl]methanol |
InChI |
InChI=1S/C11H19N3O/c12-7-9(10-3-6-13-14-10)11(8-15)4-1-2-5-11/h3,6,9,15H,1-2,4-5,7-8,12H2,(H,13,14) |
InChI Key |
RHYJEGACDZIWMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CO)C(CN)C2=CC=NN2 |
Origin of Product |
United States |
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